molecular formula C50H64N2O19P2 B12941757 ((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)

((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)

Cat. No.: B12941757
M. Wt: 1059.0 g/mol
InChI Key: MUMYHLFNCMVUDK-UHFFFAOYSA-N
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Description

The compound “((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)” is a complex organic molecule with a unique structure It contains multiple functional groups, including phenylcarbamoyl, naphthalen-2-yl, acetamido, and phosphoroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phenylcarbamoyl group: This can be achieved by reacting phenyl isocyanate with a suitable amine.

    Introduction of the naphthalen-2-yl group: This involves a coupling reaction between a naphthalene derivative and the phenylcarbamoyl intermediate.

    Formation of the acetamido group: This step involves the reaction of the naphthalen-2-yl intermediate with acetic anhydride.

    Introduction of the phosphoroxy groups: This is achieved through a phosphorylation reaction using a suitable phosphorus reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenylcarbamoyl and naphthalen-2-yl groups can be oxidized under suitable conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The phosphoroxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenylcarbamoyl group can yield phenylcarboxylic acids, while reduction of the acetamido group can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups may interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: Its potential bioactivity could be explored for drug development.

    Industry: The compound’s unique structure may find applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the phenylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The naphthalen-2-yl group could intercalate into DNA, affecting gene expression. The acetamido and phosphoroxy groups may participate in hydrogen bonding or electrostatic interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamoyl derivatives: These compounds share the phenylcarbamoyl group and may have similar bioactivity.

    Naphthalene derivatives: Compounds containing the naphthalen-2-yl group may exhibit similar chemical reactivity.

    Phosphoroxy compounds: These compounds share the phosphoroxy groups and may have similar applications in materials science.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can interact synergistically to produce unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C50H64N2O19P2

Molecular Weight

1059.0 g/mol

IUPAC Name

[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C50H64N2O19P2/c1-47(2,3)43(55)62-29-66-72(59,67-30-63-44(56)48(4,5)6)70-39-23-18-33(24-40(39)71-73(60,68-31-64-45(57)49(7,8)9)69-32-65-46(58)50(10,11)12)27-51-41(53)28-61-38-22-21-34-25-36(20-19-35(34)26-38)42(54)52-37-16-14-13-15-17-37/h13-26H,27-32H2,1-12H3,(H,51,53)(H,52,54)

InChI Key

MUMYHLFNCMVUDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Origin of Product

United States

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